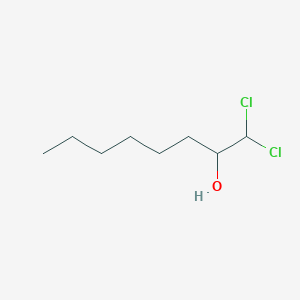

1,1-Dichlorooctan-2-OL

Beschreibung

1,1-Dichlorooctan-2-OL (C₈H₁₆Cl₂O) is a chlorinated secondary alcohol with two chlorine atoms attached to the first carbon and a hydroxyl (-OH) group on the second carbon of an octane chain. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic characteristics from the alkyl chain and chlorine substituents.

Eigenschaften

CAS-Nummer |

99706-66-8 |

|---|---|

Molekularformel |

C8H16Cl2O |

Molekulargewicht |

199.11 g/mol |

IUPAC-Name |

1,1-dichlorooctan-2-ol |

InChI |

InChI=1S/C8H16Cl2O/c1-2-3-4-5-6-7(11)8(9)10/h7-8,11H,2-6H2,1H3 |

InChI-Schlüssel |

IKNJWGFUFJWMCD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C(Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dichlorooctan-2-OL can be synthesized through several methods. One common approach involves the chlorination of octanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dichlorooctan-2-OL may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dichlorooctan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of octanol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of octanone.

Reduction: Formation of octanol.

Substitution: Formation of various substituted octanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1-Dichlorooctan-2-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,1-Dichlorooctan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 1,1-Dichlorooctan-2-OL with Analogs

| Compound | Molecular Formula | Functional Groups | Chlorine Positions | Key Structural Features |

|---|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | C₈H₁₆Cl₂O | -OH, -Cl | C1, C1 | Secondary alcohol, vicinal dichloride |

| 1,2-Dichloroethane | C₂H₄Cl₂ | -Cl | C1, C2 | Small alkane, adjacent dichloride |

| 1,1-Dichloroethene | C₂H₂Cl₂ | -Cl, C=C | C1, C1 | Chlorinated alkene (vinylidene) |

| 1,8-Dichlorooctane | C₈H₁₆Cl₂ | -Cl | C1, C8 | Terminal dichloride, linear alkane |

| Dodecan-1-ol | C₁₂H₂₆O | -OH | N/A | Primary alcohol, long alkyl chain |

Key Observations :

- Reactivity : The presence of both -OH and -Cl groups may lead to unique reactivity, such as hydrogen bonding (unlike 1,2-dichloroethane) or dehydrohalogenation (unlike 1,1-dichloroethene) .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility (mg/L, estimated) | Log P (estimated) |

|---|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | 207.12 | 220–240 | 50–100 | 3.5–4.0 |

| 1,2-Dichloroethane | 98.96 | 83–85 | 8,690 | 1.48 |

| 1,1-Dichloroethene | 96.94 | 31–32 | 2,400 | 1.32 |

| 1,8-Dichlorooctane | 183.11 | 210–215 | <10 | 4.8–5.2 |

| Dodecan-1-ol | 186.34 | 259 | 4.1 | 5.0 |

Notes:

- Boiling Points : 1,1-Dichlorooctan-2-OL’s boiling point is higher than 1,2-dichloroethane due to its longer carbon chain and hydrogen bonding capacity .

- Solubility: The hydroxyl group likely increases water solubility compared to 1,8-dichlorooctane but reduces it relative to smaller alcohols like ethanol .

Toxicity and Environmental Impact

Table 3: Toxicity Profiles of Selected Compounds

| Compound | Acute Toxicity (LD₅₀, oral rat) | Carcinogenicity (IARC Classification) | Environmental Persistence |

|---|---|---|---|

| 1,1-Dichlorooctan-2-OL | Not available | Not evaluated | Moderate (estimated) |

| 1,2-Dichloroethane | 670 mg/kg | Group 2B (possible human carcinogen) | High |

| 1,1-Dichloroethene | 1,500 mg/kg | Group 3 (not classifiable) | Moderate |

| 1,8-Dichlorooctane | Not available | Not evaluated | High |

| Dodecan-1-ol | >5,000 mg/kg | Not classified | Low |

Key Findings :

- 1,2-Dichloroethane: High toxicity and carcinogenicity due to metabolic activation to reactive intermediates .

- 1,1-Dichlorooctan-2-OL : Expected to exhibit lower volatility and systemic toxicity than smaller chlorinated alkanes but may pose ecological risks due to moderate persistence .

Research Findings and Data Analysis

- Toxicological Screening : Studies on 1,2-dichloroethane (687 records screened, 426 cited) highlight rigorous evaluation protocols applicable to structurally similar compounds .

- Safety Data: Dodecan-1-ol’s GHS classification (non-hazardous) contrasts with chlorinated analogs, emphasizing the role of functional groups in hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.